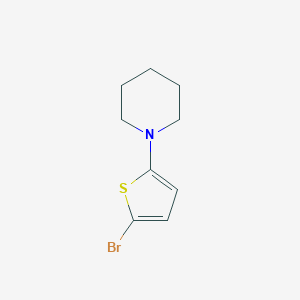

2-Bromo-5-(piperidino)thiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12BrNS |

|---|---|

Molecular Weight |

246.17 g/mol |

IUPAC Name |

1-(5-bromothiophen-2-yl)piperidine |

InChI |

InChI=1S/C9H12BrNS/c10-8-4-5-9(12-8)11-6-2-1-3-7-11/h4-5H,1-3,6-7H2 |

InChI Key |

XNYGIBXXKVUCFS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(S2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 5 Piperidino Thiophene and Its Derivatives

Retrosynthetic Analysis and Strategic Precursor Selection

A thorough retrosynthetic analysis is the cornerstone of designing an efficient synthesis for 2-bromo-5-(piperidino)thiophene. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. Key to this analysis is the strategic disconnection of the thiophene-nitrogen bond and the functionalization of the thiophene (B33073) ring.

Thiophene Ring Functionalization Strategies

The functionalization of the thiophene ring is a critical aspect of the synthesis. The presence of a bromine atom at the 2-position and a piperidino group at the 5-position necessitates a regioselective approach. A common strategy involves starting with a pre-functionalized thiophene derivative. For instance, 2,5-dibromothiophene (B18171) is a readily available and logical precursor. This allows for the selective substitution of one bromine atom, leaving the other intact for the final product.

Another approach is the functionalization of a thiophene ring that already contains one of the desired substituents. For example, starting with 2-bromothiophene (B119243), a subsequent nitration could introduce a nitro group at the 5-position, which can then be reduced to an amino group and subsequently alkylated or subjected to other transformations to form the piperidine (B6355638) ring. Conversely, one could start with a thiophene bearing a piperidino group and then introduce the bromine atom, although this can be more challenging due to the activating nature of the piperidino group.

Piperidine Ring Incorporation Approaches

The incorporation of the piperidine ring onto the thiophene core is a pivotal step. One of the most direct methods is the nucleophilic substitution of a suitable leaving group on the thiophene ring with piperidine. researchgate.netnih.gov This approach is favored for its simplicity and efficiency.

Alternatively, the piperidine ring can be constructed in a stepwise manner on the thiophene scaffold. This could involve the introduction of a side chain that is then cyclized to form the piperidine ring. However, for the synthesis of this compound itself, direct coupling of piperidine is the more common and practical strategy.

Direct Synthesis Routes to this compound

Direct synthesis routes aim to construct the target molecule from selected precursors in a limited number of steps. These methods often rely on well-established reaction classes in heterocyclic chemistry.

Nucleophilic Aromatic Substitution Reactions on Halogenated Thiophenes with Piperidine

Nucleophilic aromatic substitution (SNA_r) is a fundamental and widely used method for the synthesis of amino-substituted aromatic and heteroaromatic compounds. nih.govmdpi.com In the context of this compound synthesis, this typically involves the reaction of a dihalogenated thiophene, such as 2,5-dibromothiophene, with piperidine.

The reaction proceeds via an addition-elimination mechanism, where piperidine acts as the nucleophile, attacking one of the carbon atoms bearing a halogen. nih.gov The reactivity of the halogen leaving groups often follows the order F > Cl > Br > I, which is a hallmark of the S_NAr mechanism where the addition step is rate-determining. nih.gov The reaction is often catalyzed by a base to neutralize the hydrogen halide formed during the reaction. rsc.org The choice of solvent can also influence the reaction rate and yield. rsc.org

For instance, the reaction of 2,5-dibromothiophene with piperidine under appropriate conditions can selectively yield this compound. The selectivity for monosubstitution can often be controlled by adjusting the stoichiometry of the reactants and the reaction conditions.

Palladium-Catalyzed Cross-Coupling Methodologies for Thiophene-Piperidine Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds, offering a powerful and versatile tool for the synthesis of complex molecules. researchgate.netacgpubs.orgresearchgate.netnih.govd-nb.infonih.govnih.gov These methods provide an alternative to traditional nucleophilic substitution and are particularly useful when direct substitution is challenging.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. researchgate.netresearchgate.netnih.govd-nb.infonih.govyoutube.com While traditionally used for carbon-carbon bond formation, modifications of this reaction can be applied to form carbon-nitrogen bonds. youtube.com

In a typical Suzuki-Miyaura reaction, the catalytic cycle involves the oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. researchgate.net The presence of a base is crucial for the activation of the organoboron species. researchgate.net

For the synthesis of thiophene-piperidine linkages, a boronic acid or ester derivative of piperidine could be coupled with a brominated thiophene. However, a more common approach for C-N bond formation using palladium catalysis is the Buchwald-Hartwig amination, which directly couples an amine with an aryl halide. While not strictly a Suzuki-Miyaura coupling, it is a closely related and highly effective palladium-catalyzed method for this type of transformation.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

| 2,5-Dibromothiophene | Piperidine | Pd(OAc)₂ | SPhos | NaOtBu | Toluene | This compound | High |

| 2-Bromo-5-iodothiophene | Piperidine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | This compound | Good |

| 2-Bromothiophene | Piperidine boronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 2-(Piperidino)thiophene | Moderate |

Table 1: Examples of Palladium-Catalyzed Reactions for Thiophene-Piperidine Bond Formation. This table is illustrative and specific conditions would need to be optimized for the synthesis of this compound.

Other Catalytic Approaches

The Buchwald-Hartwig amination stands as a cornerstone in the synthesis of aryl amines, including N-arylheterocycles like this compound. numberanalytics.comwikipedia.org This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine. numberanalytics.comwikipedia.org The development of this reaction has been pivotal in synthetic organic chemistry, offering a versatile and efficient alternative to traditional methods that often require harsh conditions and have limited functional group tolerance. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comyoutube.com The process begins with the oxidative addition of the aryl halide, in this case, a brominated thiophene, to a palladium(0) complex. numberanalytics.com This is often the rate-determining step. numberanalytics.com The choice of ligand on the palladium catalyst is crucial for the reaction's efficiency and selectivity. numberanalytics.com Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, SPhos, and BrettPhos, are commonly employed to stabilize the palladium catalyst and facilitate both oxidative addition and the final reductive elimination step. youtube.com Following oxidative addition, the amine (piperidine) coordinates to the palladium complex, and a base facilitates the deprotonation of the amine, leading to the formation of a palladium-amido complex. numberanalytics.comyoutube.com The final step is reductive elimination, where the C-N bond is formed, yielding the desired arylamine product and regenerating the palladium(0) catalyst. numberanalytics.comyoutube.com

The scope of the Buchwald-Hartwig amination is broad, accommodating a wide range of aryl halides and primary or secondary amines. numberanalytics.com However, challenges can arise with sterically hindered amines or less reactive aryl chlorides, which may necessitate more forceful reaction conditions. numberanalytics.com The reaction generally exhibits good tolerance for various functional groups. numberanalytics.com

Synthesis of Key Intermediates and Precursors

The successful synthesis of this compound relies on the availability of suitable starting materials. These precursors must possess the necessary reactivity to undergo the desired coupling reaction efficiently and with high regioselectivity.

Halogenated Thiophene Derivatives with Activated Positions

Halogenated thiophenes are essential precursors for the synthesis of a variety of substituted thiophene derivatives. sciforum.net For the synthesis of this compound, a thiophene ring bearing a bromine atom is a key starting material. The bromine atom serves as a leaving group in the palladium-catalyzed C-N coupling reaction. sciforum.net

Several methods exist for the synthesis of bromothiophenes. A common laboratory-scale method involves the direct bromination of thiophene. google.com For instance, 2-bromothiophene can be prepared by reacting thiophene with bromine in glacial acetic acid at low temperatures. google.com Another approach utilizes hydrobromic acid and hydrogen peroxide to brominate thiophene under mild conditions, offering a method with low energy consumption. google.com The position of bromination on the thiophene ring is influenced by the reaction conditions and the presence of other substituents.

Halogenated thiophenes can also serve as precursors for other functionalized thiophenes through reactions like Suzuki cross-coupling, where a bromo-bithiophene can be reacted with a phenylboronic acid to introduce a phenyl group. researchgate.net Furthermore, halogenated thiophenes can be transformed into halogenated anthraquinones by reacting them with 1,4-naphthoquinones in the presence of an oxidizing agent. sciforum.net

Piperidine Derivatives with Complementary Nucleophilic or Electrophilic Sites

Piperidine and its derivatives are crucial building blocks in the synthesis of many pharmaceutically active compounds. nih.govnih.gov For the synthesis of this compound, piperidine itself acts as the nucleophile that attacks the electrophilic carbon on the brominated thiophene ring.

The synthesis of piperidine derivatives can be achieved through various methods. One common approach is the reduction of pyridine (B92270) derivatives. nih.gov This can be accomplished using various reducing agents and catalysts, such as sodium borohydride (B1222165) with a ruthenium(II) complex or through hydrogenation over a rhodium(I) catalyst. nih.gov

Other synthetic strategies for constructing the piperidine ring include:

[5+1] Annulation: This method involves the condensation of amines with aldehydes or ketones, followed by reductive amination. nih.gov

Radical-Mediated Amine Cyclization: Intramolecular cyclization of linear amino-aldehydes can be achieved using a cobalt(II) catalyst. nih.gov

Oxidative Amination of Alkenes: Non-activated alkenes can be converted to substituted piperidines using a gold(I) or palladium catalyst. nih.gov

From Dihaloalkanes: Primary amines can react with 1,5-dihaloalkanes under microwave irradiation to form piperidines. organic-chemistry.org

Regioselective Synthesis and Isomer Control

Controlling the position of substitution on the thiophene ring is critical in the synthesis of this compound to ensure the desired isomer is the major product. The inherent reactivity of the thiophene ring generally favors substitution at the 2- and 5-positions. However, when multiple reactive sites are present, achieving high regioselectivity can be challenging.

In the context of the Buchwald-Hartwig amination, the regioselectivity is primarily determined by the position of the halogen on the thiophene precursor. If the starting material is 2,5-dibromothiophene, the reaction with piperidine could potentially lead to a mixture of mono- and di-substituted products, as well as isomers if the reaction is not carefully controlled.

The choice of solvent can significantly influence the regioselectivity of a reaction. For instance, in the synthesis of substituted pyrazoles, aprotic solvents with strong dipole moments like N,N-dimethylacetamide (DMAc) have been shown to improve regioselectivity compared to polar protic solvents. organic-chemistry.org While this is a different heterocyclic system, it highlights the general principle that solvent choice is a key parameter in directing the outcome of a reaction.

For piperidine derivatives, regioselective synthesis is also a key consideration. Dieckmann cyclization, for example, can be used to prepare variously substituted piperidine-2,4-diones with control over the substituent positions. core.ac.uk

Optimization of Reaction Conditions: Solvent Effects, Temperature, Catalysts, and Ligands

The success of the synthesis of this compound via Buchwald-Hartwig amination is highly dependent on the careful optimization of several reaction parameters. numberanalytics.combristol.ac.uk

Solvent Effects: The solvent plays a multifaceted role in palladium-catalyzed cross-coupling reactions. whiterose.ac.ukrsc.org It must dissolve the reactants and the catalyst, and its polarity can influence the reaction rate and selectivity. whiterose.ac.ukresearchgate.net Polar aprotic solvents like toluene, ethers (e.g., THF, dioxane), and amides (e.g., DMF) are commonly used for Buchwald-Hartwig aminations. numberanalytics.comyoutube.comresearchgate.net The choice of solvent can also affect the stability of the catalyst and the function of the base. whiterose.ac.uk For instance, less polar solvents are often paired with neutral palladium precursors like Pd(PPh₃)₄, while more polar solvents may be better suited for ionic precatalysts. whiterose.ac.uk

Temperature: The reaction temperature is a critical variable that needs to be optimized. youtube.com Higher temperatures generally increase the reaction rate but can also lead to catalyst degradation or the formation of side products. numberanalytics.com Reactions with less reactive substrates or weaker bases may require elevated temperatures, often in the range of 80-100 °C. youtube.com Conversely, for thermally sensitive substrates, lower temperatures in combination with strong bases may be more effective. youtube.com

Catalysts and Ligands: The choice of the palladium source and the supporting ligand is paramount for a successful Buchwald-Hartwig amination. numberanalytics.comnih.gov Palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(0) precursors are common choices. researchgate.netresearchgate.net The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity. nih.gov Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps. youtube.com The development of various generations of these ligands, such as XPhos, SPhos, RuPhos, and BrettPhos, has significantly expanded the scope and efficiency of the reaction. youtube.comnih.gov The choice of ligand can be tailored to the specific amine and aryl halide being coupled. nih.gov For example, BrettPhos has shown high activity for primary amines, while RuPhos is effective for secondary amines. nih.gov

The following table summarizes the key variables and their effects on the Buchwald-Hartwig amination:

| Parameter | Effect on Reaction | Common Choices/Considerations |

| Solvent | Influences solubility, reaction rate, selectivity, and catalyst stability. whiterose.ac.ukresearchgate.net | Toluene, THF, Dioxane, DMF. numberanalytics.comyoutube.comresearchgate.net Choice depends on reactants and catalyst. whiterose.ac.uk |

| Temperature | Affects reaction rate and potential for side reactions/catalyst degradation. numberanalytics.comyoutube.com | Typically 80-100 °C for challenging substrates. youtube.com Lower temperatures for sensitive substrates. youtube.com |

| Catalyst | The source of palladium that drives the catalytic cycle. numberanalytics.com | Pd(OAc)₂, Pd₂(dba)₃, Pd(0) precursors. researchgate.netresearchgate.net |

| Ligand | Stabilizes the palladium catalyst and modulates its reactivity and selectivity. nih.gov | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos, BrettPhos). youtube.com |

| Base | Facilitates the deprotonation of the amine to form the active nucleophile. numberanalytics.com | Strong, non-nucleophilic bases like NaOtBu, LiHMDS, Cs₂CO₃. numberanalytics.comresearchgate.net |

Spectroscopic Data for this compound Not Found

A comprehensive search for advanced spectroscopic data for the chemical compound This compound , also known as 1-(5-bromothiophen-2-yl)piperidine, did not yield the specific experimental results required to generate the requested scientific article. Detailed experimental data for Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and two-dimensional NMR techniques (COSY, HSQC, HMBC) for this specific molecule are not available in the public-facing scientific literature and chemical databases accessed.

While spectral information exists for structurally related compounds—such as various substituted bromothiophenes, aminothiophenes, and other piperidine derivatives—the strict requirement to focus solely on This compound prevents the use of this analogous data. An accurate and scientifically rigorous structural elucidation as outlined in the request necessitates experimental data obtained directly from the target compound.

For instance, publications detailing the synthesis and characterization of related molecules like 1-(5-Bromothiophen-2-yl)-3-(piperidin-1-yl)propan-1-one and 5''-Formyl-5-piperidino-2,2':5'2''-terthiophene were identified. semanticscholar.orgscispace.com However, the structural differences between these molecules and the target compound are significant enough that their spectroscopic data cannot be used as a direct substitute for the purposes of a detailed analysis. The electronic and structural environment of the thiophene and piperidine rings in the target molecule is unique, and its spectroscopic signature would be distinct from these related structures.

Without access to the specific FT-IR, FT-Raman, and a full suite of NMR spectra for This compound , a scientifically valid article on its "Advanced Spectroscopic Characterization and Structural Elucidation" cannot be constructed as per the specified detailed outline.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 5 Piperidino Thiophene

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For 2-Bromo-5-(piperidino)thiophene, the UV-Vis spectrum is anticipated to reveal characteristic absorption bands arising from π-π* and n-π* transitions associated with the conjugated thiophene (B33073) ring and the nitrogen atom of the piperidino group.

The conjugation of the thiophene ring typically results in strong absorption in the UV region. The presence of the electron-donating piperidino group and the electron-withdrawing bromine atom is expected to modulate the energy of these transitions. The nitrogen lone pair of the piperidino group can participate in resonance with the thiophene π-system, leading to an intramolecular charge transfer (ICT) character in the electronic transitions. This ICT can cause a bathochromic (red) shift in the absorption maximum (λmax) compared to unsubstituted thiophene.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition |

|---|---|---|---|

| Hexane | 285 | 12,000 | π-π* |

| Ethanol | 292 | 13,500 | π-π* |

| Acetonitrile (B52724) | 290 | 13,000 | π-π* |

The planarity of the thiophene ring system is crucial for effective π-conjugation, and any steric hindrance that forces the piperidino group out of the plane of the thiophene ring could result in a hypsochromic (blue) shift and a decrease in the molar absorptivity. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can complement experimental UV-Vis data by helping to assign the observed electronic transitions to specific molecular orbitals.

Single Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Packing

For this compound, a single crystal XRD analysis would unequivocally confirm the connectivity of the atoms and provide the absolute stereochemistry if chiral centers were present. In this case, the molecule is achiral unless the piperidino ring adopts a fixed, non-interconverting conformation in the crystal. The analysis would detail the planarity of the thiophene ring and the conformation of the piperidino ring (e.g., chair, boat, or twist-boat).

Although a specific crystal structure for this compound has not been reported in the reviewed literature, a hypothetical table of crystallographic data is provided below to illustrate the type of information obtained from an XRD experiment. This data is representative of similar small organic molecules.

Table 2: Hypothetical Single Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C9H12BrNS |

| Formula Weight | 246.17 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 10.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (Å3) | 1023 |

| Z | 4 |

| Density (calculated) (g/cm3) | 1.598 |

The crystal packing of this compound would likely be influenced by weak intermolecular interactions. For instance, C-H···π interactions between the piperidino protons and the thiophene ring of neighboring molecules, as well as potential Br···S or Br···N halogen bonds, could play a significant role in stabilizing the crystal lattice. The study of intermolecular interactions is crucial as they can influence the bulk properties of the material, such as its melting point and solubility. Hirshfeld surface analysis is a modern computational tool often used in conjunction with XRD data to visualize and quantify these intermolecular contacts.

Computational and Theoretical Chemistry Studies of 2 Bromo 5 Piperidino Thiophene

Quantum Chemical Investigations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. The choice of the functional and the basis set is crucial for obtaining accurate results. For thiophene (B33073) derivatives, hybrid functionals such as B3LYP are commonly employed as they provide a good balance between accuracy and computational cost.

The selection of a basis set, which is a set of mathematical functions used to describe the orbitals of an atom, is also critical. Pople-style basis sets, such as 6-311G(d,p), or correlation-consistent basis sets, like cc-pVTZ, are often utilized for geometry optimization and electronic structure calculations of molecules containing sulfur and other second-row elements. researchgate.net These basis sets are capable of providing a reliable description of the electron distribution, including polarization and diffuse functions where necessary. The optimization of the molecular geometry of 2-Bromo-5-(piperidino)thiophene would involve finding the lowest energy conformation by exploring the potential energy surface.

| Computational Parameter | Typical Selection for Thiophene Derivatives |

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP, PBE0 |

| Basis Set | 6-311G(d,p), cc-pVTZ |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the behavior of molecules in their electronically excited states. This method is particularly useful for predicting the ultraviolet-visible (UV-Vis) absorption spectra of compounds. By calculating the vertical excitation energies and the corresponding oscillator strengths, one can simulate the absorption spectrum of this compound.

The choice of functional and basis set for TD-DFT calculations is as important as for ground-state DFT. The same functionals and basis sets used for geometry optimization are often employed for TD-DFT calculations to ensure consistency. The results from TD-DFT can provide insights into the nature of the electronic transitions, for instance, whether they are localized on the thiophene ring or involve charge transfer between the piperidino group and the brominated thiophene scaffold.

| Property | Information Obtained from TD-DFT |

| Excitation Energies | Predicts the position of absorption maxima (λmax) in the UV-Vis spectrum. |

| Oscillator Strengths | Indicates the intensity of the electronic transitions. |

| Nature of Transitions | Characterizes the transitions (e.g., π → π, n → π). |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context.

The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. mdpi.com For this compound, the HOMO is expected to be primarily localized on the electron-rich piperidino group and the thiophene ring. The nitrogen atom of the piperidino group, with its lone pair of electrons, would significantly contribute to the HOMO.

The LUMO, on the other hand, is anticipated to be distributed over the thiophene ring and the bromine atom. The electron-withdrawing nature of the bromine atom would lower the energy of the LUMO and localize it in its vicinity. The precise localization and energy of these orbitals can be visualized and quantified using computational software. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net For this compound, the presence of the electron-donating piperidino group and the electron-withdrawing bromine atom is expected to decrease the HOMO-LUMO gap compared to unsubstituted thiophene, leading to enhanced reactivity and interesting electronic properties. The energy gap is also a determining factor for the electrical transport properties of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich) and blue indicating regions of positive electrostatic potential (electron-poor).

For this compound, the MEP surface would likely show a region of high electron density (red) around the nitrogen atom of the piperidino group and the sulfur atom of the thiophene ring, making these sites susceptible to electrophilic attack. Conversely, the region around the bromine atom and the hydrogen atoms would exhibit a positive electrostatic potential (blue), indicating them as potential sites for nucleophilic attack. The MEP analysis provides a visual representation of the molecule's reactivity, complementing the insights gained from FMO analysis. researchgate.net

Global Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness, Chemical Softness)

There is no available data from computational studies on the global chemical reactivity descriptors for this compound. The calculation of descriptors such as the electrophilicity index, chemical hardness, and chemical softness, typically derived from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), would offer a quantitative measure of the molecule's reactivity and its propensity to act as an electrophile or nucleophile.

Conformational Analysis and Potential Energy Surfaces

A conformational analysis of this compound, which would involve mapping its potential energy surface, has not been reported in the scientific literature. Such an analysis would be crucial for identifying the most stable conformations of the molecule, understanding the rotational barriers of the piperidine (B6355638) ring relative to the thiophene ring, and determining the energetic landscape that governs its three-dimensional structure.

Molecular Dynamics (MD) Simulations for Structural Stability and Solvent Effects

No molecular dynamics (MD) simulation studies have been published for this compound. MD simulations would provide a dynamic picture of the molecule's structural stability over time and could elucidate the influence of different solvent environments on its conformational preferences and intermolecular interactions.

Theoretical Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

There are no available theoretical predictions of the spectroscopic parameters for this compound. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate vibrational frequencies (for IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. A theoretical study would aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's vibrational modes and electronic environment.

Mechanistic Investigations of Chemical Reactivity and Derivatization of 2 Bromo 5 Piperidino Thiophene

Nucleophilic Aromatic Substitution (SNAr) Kinetics and Mechanisms

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for modifying aromatic and heteroaromatic rings. researchgate.net In the context of thiophenes, these reactions typically proceed through a two-step addition-elimination sequence involving a negatively charged intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com The formation of this intermediate is generally the rate-determining step. nih.gov

The reaction to form a piperidino-substituted thiophene (B33073) often involves the reaction of a suitably activated bromothiophene with piperidine (B6355638). For instance, the kinetics of the reaction between 2-bromo-5-nitrothiophene (B82342) and piperidine have been studied to understand the mechanism. researchgate.netnih.gov The presence of a strong electron-withdrawing group, such as a nitro group, is crucial for activating the thiophene ring towards attack by a nucleophile like piperidine. masterorganicchemistry.com The reaction rate can be influenced by solvent polarity and the concentration of the amine nucleophile. researchgate.net In many cases, a second molecule of the amine can act as a base to catalyze the elimination step. nih.gov

The general mechanism for the SNAr reaction of a substituted 2-bromothiophene (B119243) with piperidine is as follows:

Nucleophilic Addition: The piperidine nitrogen attacks the carbon atom bearing the bromine, leading to the formation of a zwitterionic Meisenheimer complex. The negative charge is delocalized across the thiophene ring and stabilized by electron-withdrawing substituents. nih.gov

Elimination: The bromide ion is eliminated, and the aromaticity of the thiophene ring is restored. This step can be facilitated by a base, which removes the proton from the piperidinium (B107235) moiety. nih.gov

The rate and feasibility of SNAr reactions on the thiophene ring are profoundly influenced by the nature of other substituents present on the ring. Electron-withdrawing groups (EWGs) are essential as they stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining nucleophilic addition step. nih.govmasterorganicchemistry.com

Computational studies on related systems, such as 2-methoxy-3-X-5-nitrothiophenes reacting with pyrrolidine, provide quantitative insight into these effects. nih.govresearchgate.net The Gibbs free energy of activation (ΔG‡) for the nucleophilic addition decreases as the electron-withdrawing strength of the substituent at the 3-position increases. This correlates with an increase in the electrophilicity of the thiophene ring. nih.govresearchgate.net For example, a thiophene with a cyano (CN) group as a substituent has a significantly lower activation barrier for nucleophilic addition compared to one with a hydrogen atom. nih.gov

Table 1: Effect of Substituents on the Gibbs Free Energy of Activation for Nucleophilic Addition to Substituted Thiophenes Data adapted from a computational study on the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine. nih.govresearchgate.net

| Substituent (X) | Gibbs Free Energy of Activation (ΔG‡) in kcal/mol |

| H | 24.1 |

| CONH₂ | 21.0 |

| CO₂CH₃ | 20.2 |

| COCH₃ | 19.8 |

| CN | 19.0 |

| SO₂CH₃ | 18.2 |

| NO₂ | 16.5 |

This trend underscores the necessity of activating groups for successful SNAr reactions on thiophenes.

In contrast to electron-withdrawing groups, the piperidino group is a strong electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom that can be delocalized into the thiophene ring. Consequently, a piperidino substituent deactivates the thiophene ring towards nucleophilic aromatic substitution. It increases the electron density of the ring system, which would repel an incoming nucleophile and destabilize the negatively charged Meisenheimer intermediate. Therefore, for an SNAr reaction to occur on 2-Bromo-5-(piperidino)thiophene, it would require forcing conditions and a different leaving group, as the piperidino group itself would not facilitate the reaction.

Electrophilic Substitution Reactions on the Thiophene Ring

While the piperidino group deactivates the ring for nucleophilic attack, it has the opposite effect in electrophilic aromatic substitution (EAS). The electron-donating nature of the piperidino group makes the thiophene ring electron-rich and thus highly activated towards attack by electrophiles. This activating effect is generally stronger than the deactivating effect of the bromine atom.

The directing influence of the substituents must also be considered.

The piperidino group is an ortho, para-director. In this case, it directs incoming electrophiles to the adjacent (ortho) position, which is C4.

The bromine atom is a deactivating but also an ortho, para-director. It would direct incoming electrophiles to its ortho position, which is C3.

Given the powerful activating and directing effect of the amino group, electrophilic substitution on this compound is expected to occur preferentially at the C4 position, directed by the piperidino group.

Transition Metal-Catalyzed Functionalization at the Bromine Center

The bromine atom in this compound provides a reactive handle for a variety of powerful transition metal-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position.

The C-Br bond can be readily functionalized using palladium-catalyzed cross-coupling reactions, which are tolerant of a wide range of functional groups.

Suzuki Reaction: This reaction couples the bromothiophene with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov It is a versatile method for forming new C-C bonds. For example, the Suzuki coupling of 2,2'-dibromo-5,5'-bithiophene with phenylboronic acid has been used to synthesize a phenyl-substituted bithiophene. researchgate.net Similarly, various arylboronic acids have been successfully coupled with bromothiophene derivatives to create a library of compounds. mdpi.com

Sonogashira Reaction: This reaction forms a C-C bond between the bromothiophene and a terminal alkyne. wikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org This method is highly effective for synthesizing arylalkynes and conjugated enynes. libretexts.org Copper-free versions of the Sonogashira coupling have also been developed for sensitive substrates. researchgate.net

Heck Reaction: The Heck reaction couples the bromothiophene with an alkene to form a new, substituted alkene. thieme-connect.de This reaction is catalyzed by a palladium complex and requires a base. rug.nl The reaction of 2-bromothiophene with alkenes like pent-4-en-2-ol has been demonstrated, showcasing the utility of this method for creating carbon-carbon bonds at the site of the bromine atom. thieme-connect.de

Table 2: Typical Conditions for Cross-Coupling Reactions of Bromothiophenes

| Reaction | Catalyst System | Base | Solvent | Typical Temperature |

| Suzuki researchgate.netmdpi.com | Pd(PPh₃)₄, Pd(OAc)₂ | Ba(OH)₂, K₂CO₃ | Toluene/Methanol, Dioxane/Water | Reflux |

| Sonogashira wikipedia.orgresearchgate.net | Pd(PPh₃)₂Cl₂, CuI | Triethylamine, Diethylamine | THF, DMF | Room Temp. to 100 °C |

| Heck thieme-connect.de | [Pd(η³-C₃H₅)Cl]₂/Tedicyp | K₂CO₃ | DMF | 130 °C |

These reactions provide robust pathways for elaborating the structure of this compound, enabling the synthesis of a wide array of complex derivatives.

Direct C-H activation is a modern synthetic strategy that involves the functionalization of otherwise unreactive carbon-hydrogen bonds, offering a more atom-economical approach compared to traditional cross-coupling of pre-functionalized reagents. While C-H activation is a powerful tool for modifying heterocycles, specific studies detailing its application to the C-H bonds of this compound are not prominent in the surveyed literature. However, given the advances in this field, it represents a potential future avenue for derivatizing the thiophene ring at the C3 or C4 positions, complementing the reactivity at the C-Br bond.

Reactions Involving the Piperidine Nitrogen Atom (e.g., N-Alkylation, N-Acylation)

The nitrogen atom within the piperidine ring of this compound is a nucleophilic center, readily participating in a variety of chemical reactions. The most common of these are N-alkylation and N-acylation, which allow for the introduction of a wide range of substituents, thereby modulating the physicochemical and pharmacological properties of the parent molecule.

N-Alkylation: The N-alkylation of piperidine and its derivatives is a well-established transformation. researchgate.net Generally, this reaction involves the treatment of the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net The base, such as potassium carbonate or triethylamine, serves to neutralize the hydrohalic acid formed during the reaction, thus driving the equilibrium towards the N-alkylated product. researchgate.net The choice of solvent can vary, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being common. researchgate.net For instance, a general procedure involves stirring the piperidine with an excess of the alkylating agent and a base at room temperature or with gentle heating. researchgate.net

In the context of complex molecules containing a piperidine moiety, such as derivatives of thieno[3,2-d]pyrimidine (B1254671), N-alkylation is a key step in generating diverse libraries for biological screening. nih.gov For example, a piperidine-substituted thieno[3,2-d]pyrimidine intermediate can be reacted with various bromomethyl derivatives to introduce different side chains. nih.gov

N-Acylation: The piperidine nitrogen can also undergo N-acylation when treated with acylating agents like acyl chlorides or acid anhydrides. This reaction typically proceeds readily, often in the presence of a base to scavenge the acid byproduct. N-acylation introduces an amide functionality, which can significantly alter the electronic and steric properties of the molecule compared to N-alkylation. The resulting amides are generally less basic and can participate in hydrogen bonding as acceptors.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The systematic derivatization of a lead compound is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR). SAR studies aim to identify the key structural features responsible for the biological activity of a molecule and to optimize properties such as potency, selectivity, and pharmacokinetic profile. The piperidine moiety in thiophene-based compounds is a common site for such derivatization.

A notable example of such a strategy can be found in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) based on a thiophene[3,2-d]pyrimidine scaffold. nih.gov In this work, a core intermediate featuring a piperidine group was systematically modified to probe the SAR. The synthesis involved the initial coupling of a piperidine-containing fragment to the chlorinated thieno[3,2-d]pyrimidine core. nih.gov The secondary amine of the piperidine was then used as a handle for introducing a variety of substituents.

The general synthetic strategy involved the nucleophilic substitution of a halogenated precursor with tert-butyl 4-aminopiperidine-1-carboxylate, followed by the removal of the Boc protecting group. nih.gov The liberated secondary amine was then subjected to N-alkylation with a range of substituted (bromomethyl)benzenes. nih.gov This approach allowed for the exploration of the effects of different substituents on the phenyl ring attached to the piperidine nitrogen.

The following table illustrates the types of derivatives that can be synthesized to explore SAR, based on the strategies employed for similar piperidine-containing heterocyclic systems.

Table 1: Examples of Virtual Derivatives of this compound for SAR Studies

| Derivative | R Group (Attached to Piperidine Nitrogen) | Rationale for Synthesis |

| 1 | -CH₃ | Explore the effect of a small, electron-donating alkyl group. |

| 2 | -CH₂CH₃ | Investigate the impact of increasing alkyl chain length. |

| 3 | -CH₂-Ph | Introduce a bulky, aromatic substituent. |

| 4 | -CH₂-(4-Cl-Ph) | Probe the effect of an electron-withdrawing group on the aromatic ring. |

| 5 | -CH₂-(4-OCH₃-Ph) | Examine the influence of an electron-donating group on the aromatic ring. |

| 6 | -C(O)CH₃ | Introduce an acetyl group to assess the impact of an amide linkage. |

| 7 | -C(O)Ph | Explore the effect of an aromatic acyl group. |

The insights gained from such systematic modifications are crucial for drug discovery. For instance, in the study of thieno[3,2-d]pyrimidine-based NNRTIs, the introduction of a dimethylphosphine (B1204785) oxide group on the phenyl ring attached via the piperidine linker led to the formation of new hydrogen bonds with the target enzyme, significantly impacting the binding affinity. nih.gov This highlights how modifications at the piperidine nitrogen can profoundly influence the interaction of the molecule with its biological target.

The following table presents a selection of synthesized compounds from the literature that exemplify the derivatization of a piperidine-substituted thieno[3,2-d]pyrimidine core, a close analogue to the focus of this article, for SAR studies in the context of HIV-1 NNRTIs.

Table 2: Synthesized Piperidine-Substituted Thieno[3,2-d]pyrimidine Derivatives and their Biological Activity

| Compound | Structure of the R group on the Piperidine Nitrogen | IC₅₀ (μM) vs. HIV-1 WT |

| 9a | -CH₂-(4-P(O)(OCH₃)₂-Ph) | 0.015 |

| 9b | -CH₂-(4-P(O)(OEt)₂-Ph) | 0.011 |

| 9c | -CH₂-(4-P(O)(OH)₂-Ph) | 0.003 |

| 15a | -CH₂-(4-S(O)₂NH₂-Ph) | 0.009 |

| 15b | -CH₂-(4-S(O)₂N(CH₃)₂-Ph) | 0.007 |

Data sourced from a study on thieno[3,2-d]pyrimidine-based HIV-1 NNRTIs. nih.gov

This data demonstrates how subtle changes to the substituent on the piperidine nitrogen can lead to significant variations in biological activity, underscoring the importance of this position for SAR exploration.

Applications of 2 Bromo 5 Piperidino Thiophene in Chemical Research and Design

Role as a Building Block in Materials Science

The inherent electronic characteristics of the thiophene (B33073) ring make 2-Bromo-5-(piperidino)thiophene an attractive precursor for the synthesis of advanced organic materials. Its ability to be incorporated into larger conjugated systems is central to its application in this field.

Precursor for Organic Semiconducting Materials

Thiophene derivatives are a cornerstone in the development of organic semiconducting materials due to their excellent charge transport properties and chemical stability. The sulfur atom in the thiophene ring contributes to its electron-rich nature and facilitates π-electron delocalization, which is essential for semiconductivity. The this compound structure is a key intermediate, with the bromine atom providing a reactive site for forming carbon-carbon bonds through various cross-coupling reactions, thereby extending the conjugated system. This allows for its integration into small molecule semiconductors and polymer semiconductor monomers. ambeed.com

Synthesis of Conjugated Polymers and Oligomers for Organic Electronics (e.g., OLEDs, OFETs, Organic Photovoltaics)

The development of organic electronics relies heavily on conjugated polymers and oligomers, where thiophene is a frequently used monomeric unit. By polymerizing derivatives of this compound, researchers can create materials for a range of applications.

Organic Light-Emitting Diodes (OLEDs): The photoluminescent properties of polymers containing thiophene can be tuned by modifying the substituents. The piperidine (B6355638) group in this compound can influence the solubility and morphology of the resulting polymers, which are critical factors for device performance.

Organic Field-Effect Transistors (OFETs): The charge carrier mobility of semiconducting polymers is a key parameter for OFETs. The ordered packing of polymer chains, influenced by substituents like the piperidino group, can enhance this mobility.

Organic Photovoltaics (OPV): In OPV devices, thiophene-containing polymers often serve as the electron donor material. The ability to modify the structure of the thiophene building block allows for the optimization of the polymer's absorption spectrum and energy levels to better match the solar spectrum and the properties of the electron acceptor material. ambeed.com

Development of Dye-Sensitized Solar Cell Components

In the realm of solar energy, this compound derivatives are investigated as components of organic dyes for Dye-Sensitized Solar Cells (DSSCs). ambeed.com These cells utilize a molecular sensitizer (B1316253) adsorbed onto a wide-bandgap semiconductor. The design of these sensitizers often follows a donor-π-acceptor (D-π-A) architecture.

Scaffold for Medicinal Chemistry Research (Mechanism-Oriented)

The thiophene ring is considered a privileged pharmacophore in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Its ability to act as a bioisostere for a phenyl ring can improve physicochemical properties and metabolic stability. nih.gov The this compound scaffold provides a versatile platform for designing molecules aimed at specific biological targets. mdpi.com

Design and Synthesis of Molecular Probes for Biological Target Identification

A molecular probe is a specialized small molecule designed to interact with a specific biological target, such as a protein or enzyme, to study its function or identify its presence. The this compound scaffold is well-suited for creating libraries of compounds for screening and identifying such probes.

A notable example is the discovery of thiophene derivatives as inhibitors of Ebola virus entry. acs.org Starting from a phenotypic screening that identified a promising hit with a 2,5-disubstituted thiophene core, researchers synthesized a series of new compounds by modifying the substituents. acs.org This process of iterative synthesis and biological testing allows for the optimization of a compound's potency and drug-like properties, ultimately leading to a molecular probe that can be used to study the mechanisms of viral entry. acs.org Similarly, other thiophene derivatives have been identified as having selective cytotoxic effects on cancer cell lines, with mechanisms involving the activation of caspases and modulation of apoptosis-related proteins like Bcl-2 and Bax. mdpi.comresearchgate.net

| Research Finding | Biological Target/Process | Cell Lines | Reference |

| Identification of a thiophene scaffold as an EBOV entry inhibitor. | Ebola Virus Glycoprotein (EBOV-GP) | - | acs.org |

| A thiophene derivative induced apoptosis. | Caspases 3, 8, 9; Bcl-2; Bax | HepG2, Caco-2, LnCap | researchgate.net |

| A thiazole (B1198619) derivative with a piperidino group inhibited enzyme and oncogene activity. | Na+/K+-ATPase, Ras oncogene | Human glioma and other cancer cell lines | nih.gov |

Investigations into Molecular Recognition and Ligand-Protein Interactions via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the structural basis of molecular recognition and for designing more potent and selective drugs. The this compound scaffold can be used to design ligands for such in silico studies.

Researchers synthesize a series of derivatives and then use docking software to model how they interact with the active site of a target protein. For instance, docking studies have been used to support the inhibitory models of a thiophene derivative against glutathione (B108866) S-transferase (GST) enzymes, revealing different modes of inhibition (mixed, uncompetitive). researchgate.net In other studies, docking has been used to investigate how derivatives bind to the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's binding pocket. The calculated binding energies from these simulations often correlate well with experimentally measured biological activities (e.g., IC50 values), validating the docking model and providing a rational basis for further structural modifications to improve binding affinity. nih.govnih.gov

| Compound/Derivative Class | Protein Target | Key Finding from Docking | Reference |

| Quinoxaline derivatives | EGFR (PDB: 4HJO) | Strong binding of potent compounds confirmed; binding energies correlated with IC50 values. | nih.gov |

| Pyrimidine derivatives | Cyclin-dependent kinase 2 (PDB: 1HCK) | Identified key interactions and binding energies for a series of potential inhibitors. | nih.gov |

| A thiophene derivative (BMPT) | Glutathione S-Transferases (GSTP1-1, GSTA1-1, GSTM2-2) | Supported different inhibitory models (mixed and uncompetitive). | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Rational Compound Design

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of new therapeutic agents. While specific SAR studies on this compound are not extensively documented, the analysis of related thiophene and piperidine derivatives provides valuable insights into how structural modifications might influence biological activity. The thiophene ring serves as a bio-isosteric replacement for the phenyl ring in many drug candidates, potentially improving physicochemical properties and binding affinity. researchgate.net

The key structural features of this compound that are amenable to modification in SAR studies include:

The Piperidine Ring: The piperidine moiety can be substituted at various positions. The nature and position of these substituents can significantly impact the molecule's interaction with biological targets. For instance, in a series of N-phenyl-N-(piperidin-2-yl)propionamide derivatives, substitutions on the piperidine ring were crucial for their affinity and selectivity towards opioid receptors.

The Thiophene Ring: The thiophene core itself can be further functionalized. Substitutions on the thiophene ring, such as the introduction of electron-withdrawing or electron-donating groups, can alter the electronic properties of the molecule and influence its biological activity. For example, in a study of thiophene-based inhibitors of the kinesin spindle protein (KSP), modifications on the thiophene ring were key to their inhibitory potency. researchgate.net

The Bromine Atom: The bromine atom at the 2-position of the thiophene ring is a crucial functional group. It can act as a hydrogen bond acceptor or be replaced through various cross-coupling reactions to introduce diverse substituents, thereby modulating the compound's biological profile. The presence of a halogen, such as bromine, on a thiophene ring has been shown to be important for the inhibitory effects of certain quinolone-based hydrazones against enzymes like α-amylase. chemimpex.com

The following table summarizes potential SAR insights based on related compounds:

| Molecular Fragment | Potential Modification | Predicted Impact on Activity |

| Piperidine Ring | Introduction of alkyl, aryl, or functional groups | Alteration of lipophilicity and steric interactions, potentially affecting receptor binding and enzyme inhibition. |

| Thiophene Ring | Addition of further substituents (e.g., nitro, amino groups) | Modification of electronic properties, influencing target interaction and overall potency. |

| Bromo Group | Replacement with other halogens or functional groups via cross-coupling | Changes in polarity and the ability to form halogen bonds, impacting binding affinity and selectivity. |

Rational drug design efforts can leverage these insights. For example, targeting a specific enzyme's active site could involve designing derivatives of this compound where the piperidino group is modified to fit into a hydrophobic pocket, while the bromo-thiophene core interacts with key amino acid residues.

Exploration of Biological Mechanisms of Action through Molecular Interactions

The biological activity of a compound is intrinsically linked to its molecular interactions with biological targets such as enzymes, receptors, and DNA. While the specific mechanisms of action for this compound are not yet fully elucidated, studies on analogous structures suggest several potential pathways.

Enzyme Inhibition:

Thiophene derivatives have been identified as inhibitors of various enzymes. For instance, certain thiophene-containing compounds have been shown to inhibit kinesin spindle protein (KSP), a motor protein essential for cell division, by binding to an allosteric pocket. researchgate.net Similarly, piperazine (B1678402) derivatives of thiazoles have demonstrated potent and selective inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. bldpharm.com Given these precedents, this compound and its derivatives could potentially be investigated as inhibitors of various kinases, proteases, or other enzymes. The piperidine and bromo-thiophene moieties could engage in hydrogen bonding, hydrophobic, and halogen bonding interactions within an enzyme's active or allosteric site. For example, some bromophenol derivatives have shown significant acetylcholinesterase inhibition. mdpi.com

Receptor Binding:

DNA Interaction:

While less common for this specific structural class, some thiophene derivatives, particularly those with extended aromatic systems and cationic groups, have been shown to interact with DNA. These interactions can occur through intercalation between base pairs or binding to the minor groove. However, based on its current structure, direct DNA interaction is a less probable primary mechanism of action for this compound compared to enzyme or receptor modulation.

The potential molecular interactions are summarized in the table below:

| Potential Target | Type of Interaction | Key Structural Features Involved |

| Enzymes (e.g., Kinases, AChE) | Allosteric or competitive inhibition | Piperidine ring (hydrophobic interactions), Thiophene sulfur (hydrogen bonding), Bromine atom (halogen bonding) |

| Receptors (e.g., GPCRs) | Agonist or antagonist binding | Piperidine nitrogen (ionic/hydrogen bonding), overall molecular shape (steric fit) |

Molecular docking studies on related piperidine and thiophene derivatives have been used to predict and rationalize their binding modes within the active sites of enzymes like urease and epidermal growth factor receptor (EGFR) kinase. researchgate.netmdpi.com Similar computational approaches could be employed to explore the potential binding interactions of this compound with various biological targets.

Applications in Catalysis and Ligand Design

The unique electronic and structural properties of this compound also make it a valuable building block in the fields of catalysis and ligand design.

Utilization as a Ligand Component in Metal-Catalyzed Reactions

The piperidino and thiophene moieties in this compound offer potential coordination sites for metal ions. The nitrogen atom of the piperidine ring and the sulfur atom of the thiophene ring can act as donors, making the compound a potential bidentate or monodentate ligand for transition metals. Ligands containing piperidine or piperazine scaffolds have been successfully used to create metal complexes with applications in catalysis.

Specifically, thiophene-functionalized N-heterocyclic carbene (NHC) ligands have been used to prepare palladium(II) complexes that are active in Suzuki-Miyaura coupling reactions. d-nb.info While this compound is not an NHC itself, it could be chemically modified to incorporate such functionalities or used in the synthesis of other types of ligands. The electronic properties of the thiophene ring, influenced by the bromine and piperidino substituents, could tune the catalytic activity of the resulting metal complex.

Substrate in Catalytic Transformations

The bromine atom at the 2-position of the thiophene ring makes this compound an excellent substrate for various metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a powerful tool for forming carbon-carbon bonds. Bromo-thiophenes are commonly used as substrates in these reactions to synthesize more complex aryl- or heteroaryl-substituted thiophenes. nih.govresearchgate.net

For example, 2-bromo-5-(bromomethyl)thiophene (B1590285) has been used in regioselective Suzuki cross-coupling reactions with various aryl boronic acids to produce a range of 2-(bromomethyl)-5-aryl-thiophenes. nih.gov Similarly, 2,5-dibromo-3-hexylthiophene (B54134) has been subjected to double Suzuki cross-coupling reactions to synthesize 2,5-diaryl-3-hexylthiophene derivatives. researchgate.net These examples highlight the utility of the C-Br bond on the thiophene ring as a handle for further functionalization. Therefore, this compound can serve as a key intermediate in the synthesis of a diverse library of compounds with potential applications in materials science and medicinal chemistry. The piperidino group would remain as a core structural element in the newly formed, more complex molecules.

Conclusion and Future Research Directions

Summary of Current Research Landscape for 2-Bromo-5-(piperidino)thiophene

Challenges and Opportunities in Synthesis and Functionalization

The primary challenge in the study of this compound is the lack of established and optimized synthetic protocols. A plausible and direct synthetic route would involve the nucleophilic aromatic substitution (SNAr) of 2,5-dibromothiophene (B18171) with piperidine (B6355638).

Table 1: Plausible Synthetic Routes and Associated Challenges

| Synthetic Route | Description | Challenges | Opportunities |

| Nucleophilic Aromatic Substitution (SNAr) | Direct reaction of 2,5-dibromothiophene with piperidine. | Controlling selectivity to achieve monosubstitution over disubstitution. Potential for side reactions. | A direct and potentially high-yielding route if optimized. |

| Palladium-Catalyzed Cross-Coupling | Coupling of a piperidino-containing boronic acid or stannane (B1208499) with 2,5-dibromothiophene. | Synthesis of the required piperidino-organometallic reagent. | High functional group tolerance and milder reaction conditions. |

| Buchwald-Hartwig Amination | Palladium-catalyzed amination of 2,5-dibromothiophene with piperidine. | Catalyst and ligand selection are crucial for good yields. | A versatile and widely applicable method for C-N bond formation. |

The key opportunity lies in the systematic investigation of these synthetic methods to develop a reliable and scalable synthesis of the target compound. Functionalization of the thiophene (B33073) ring, particularly through cross-coupling reactions at the bromine-bearing C2 position, offers a gateway to a vast array of derivatives with potentially interesting electronic and biological properties.

Promising Avenues for Mechanistic Investigations

The nucleophilic aromatic substitution reaction on the thiophene ring is a fertile ground for mechanistic studies. A detailed investigation into the reaction of 2,5-dibromothiophene with piperidine could provide valuable insights into the SNAr mechanism on electron-rich heterocycles. rsc.orgrsc.orglibretexts.orggrafiati.comnih.gov

Key questions to be addressed include:

Reaction Kinetics: Determining the rate law and the effect of reaction parameters (temperature, solvent, base) on the reaction rate.

Intermediate Characterization: Spectroscopic or computational attempts to identify and characterize any Meisenheimer-like intermediates. libretexts.org

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the reaction pathway, calculate activation barriers, and predict the regioselectivity of the substitution. nih.govresearchgate.netnih.govmdpi.commdpi.com

Understanding the mechanism in detail would not only be of fundamental academic interest but would also enable the rational design of more efficient synthetic protocols.

Potential for Novel Applications in Materials Science and Molecular Probes

Thiophene-based materials are at the forefront of research in organic electronics. mdpi.com The introduction of a piperidino group, an electron-donating substituent, and a bromine atom, which can be further functionalized, makes this compound an interesting candidate for materials science applications.

Table 2: Potential Applications and Rationale

| Application Area | Rationale |

| Organic Field-Effect Transistors (OFETs) | The electron-rich nature of the piperidinothiophene core could facilitate hole transport. |

| Organic Light-Emitting Diodes (OLEDs) | Derivatization at the bromine position could lead to materials with tunable emission properties. |

| Dye-Sensitized Solar Cells (DSSCs) | The compound could serve as a building block for organic dyes with strong absorption in the visible spectrum. |

| Fluorescent Molecular Probes | The thiophene scaffold is known to form the basis of fluorescent probes. The piperidino group could modulate the photophysical properties and potentially introduce sensitivity to the local environment (e.g., pH, polarity). |

The synthesis of oligomers and polymers incorporating the this compound unit is a particularly promising avenue for creating novel organic semiconductors.

Unexplored Reactivity Patterns and Advanced Derivatization Strategies

Beyond simple cross-coupling reactions at the C-Br bond, there are several unexplored avenues for the derivatization of this compound.

Metal-Halogen Exchange: Lithiation of the C-Br bond followed by quenching with various electrophiles would provide access to a wide range of 2-substituted piperidinothiophenes.

Oxidation of the Sulfur Atom: Oxidation of the thiophene sulfur to a sulfoxide (B87167) or sulfone would dramatically alter the electronic properties of the ring, opening up new possibilities for reactivity and applications.

Functionalization of the Piperidine Ring: While the focus is often on the thiophene core, the piperidine ring itself can be functionalized to modulate solubility, bioavailability, or to introduce additional functional groups.

Synthesis of Fused Systems: The thiophene ring can be used as a platform for the synthesis of fused heterocyclic systems, which are often of interest in medicinal chemistry. pnrjournal.comresearchgate.net

A systematic exploration of these advanced derivatization strategies will be crucial for unlocking the full potential of this compound as a versatile chemical building block.

Q & A

Q. How have recent advancements in multi-component reactions (MCRs) expanded the derivatization of this compound?

- Cyanoacetamide-based MCRs enable one-pot synthesis of fused thiophene-carboxamides. For example, reacting this compound with aldehydes and malononitrile under microwave irradiation yields tricyclic derivatives with anti-inflammatory activity (IC₅₀ = 8–12 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.